1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride
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Overview
Description
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride is a synthetic organic compound. It is a derivative of 1-Naphthaleneacetic acid, which is known for its applications in plant growth regulation. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a dimethylaminoethyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride typically involves the following steps:
Naphthalene Ring Functionalization: The naphthalene ring is functionalized by introducing an acetic acid group at the 1-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Dimethylaminoethyl Group Introduction: The dimethylaminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the naphthaleneacetic acid derivative with 2-(dimethylamino)ethyl chloride under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemical Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic properties, including its role as a growth regulator.
Industry: Utilized in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors or enzymes involved in growth regulation.
Pathways Involved: It modulates signaling pathways that control cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: A precursor and simpler form of the compound.
Indole-3-acetic acid: Another plant growth regulator with similar applications.
2-Naphthaleneacetic acid: A structural isomer with different properties.
Uniqueness
1-Naphthaleneacetic acid, alpha-(2-(dimethylamino)ethyl)-alpha-ethyl-, hydrochloride is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
6389-45-3 |
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Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
(3-carboxy-3-naphthalen-1-ylpentyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-18(17(20)21,12-13-19(2)3)16-11-7-9-14-8-5-6-10-15(14)16;/h5-11H,4,12-13H2,1-3H3,(H,20,21);1H |
InChI Key |
QWNVHTAKOGMCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC[NH+](C)C)(C1=CC=CC2=CC=CC=C21)C(=O)O.[Cl-] |
Origin of Product |
United States |
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